Product packaging for 8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one(Cat. No.:CAS No. 126146-63-2)

8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one

Cat. No.: B1623702
CAS No.: 126146-63-2
M. Wt: 258.35 g/mol
InChI Key: WIONCQLWGYLTME-DLBZAZTESA-N
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Description

Ginsenoyne E is a natural polyacetylene compound identified in Panax ginseng . Polyacetylenes are a class of lipid-like compounds recognized as important bioactive constituents in the ginseng plant family, alongside the more widely studied ginsenosides and polysaccharides . These compounds are of growing interest in phytochemical and pharmacological research due to their potential biological activities. As a reference standard, this high-purity Ginsenoyne E is intended for use in analytical and qualitative applications, such as the identification and quantification of chemical markers in ginseng species and related herbal products. Researchers can utilize this compound to standardize extracts, ensure quality control, and conduct metabolic studies. Further investigation is required to fully elucidate its specific mechanisms of action, molecular targets, and potential research applications. Please note: This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H22O2 B1623702 8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one CAS No. 126146-63-2

Properties

CAS No.

126146-63-2

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

IUPAC Name

8-[(2R,3S)-3-heptyloxiran-2-yl]oct-1-en-4,6-diyn-3-one

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3/t16-,17+/m0/s1

InChI Key

WIONCQLWGYLTME-DLBZAZTESA-N

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoyne E typically involves the use of specific starting materials and reagents to construct its complex structure. One common synthetic route includes the use of heptyl oxirane and octa-1-en-4,6-diyn-3-one as key intermediates. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Ginsenoyne E may involve biotechnological approaches, such as the use of microbial cultures and enzymatic transformations. These methods leverage the natural biosynthetic pathways of ginsenosides in Panax ginseng to produce Ginsenoyne E on a larger scale .

Chemical Reactions Analysis

Hetero Diels-Alder Reaction with β-Caryophyllene Derivatives

Ginsenoyne E (compound 5 ) undergoes regioselective and stereoselective HDA reactions with β-caryophyllenes. Key findings include:

Reaction Conditions and Outcomes

  • Dienophile : trans-β-Caryophyllene (4b ) with a trisubstituted E-double bond.

  • Solvent : Toluene at 80°C for 5 days.

  • Yield : 36% for dihydropyran product (18 ).

  • Selectivity : >80% cis-adduct with endo stereochemistry confirmed by NOE analysis .

Mechanistic Insights :

  • Frontier Molecular Orbital (FMO) theory explains the preference for addition to the trisubstituted double bond over the disubstituted exocyclic double bond.

  • Stereochemical outcomes align with thermodynamic stability of the cis C2’-C10’ ring junction .

Structural and Stereochemical Validation

Critical NMR data confirm the cis ring junction in the product :

Comparative NMR Analysis of Gem-Dimethyl Groups

Compoundδ (ppm) for CH₃ Groups
trans-β-Caryophyllene (4b )0.97, 0.99
9-epi-β-Caryophyllene (4a )0.90, 1.19
2’-epi-Ginsenyone L (18 )0.98, 1.02
  • NOE correlations between H-2’ and H-10’ protons validate the cis stereochemistry.

  • Chemical shifts align with reported data for β-caryophyllene derivatives .

Scientific Research Applications

Ginsenoyne E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ginsenoyne E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may interact with specific receptors and enzymes, leading to downstream effects that contribute to its pharmacological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

Ginsenoyne E shares a core C₁₇ polyacetylene backbone with related compounds but differs in functional group arrangements (Table 1). Key analogs include:

Table 1: Structural and Bioactive Comparison of Ginsenoyne E and Analogous Compounds
Compound Molecular Formula Key Functional Groups Cytotoxic Activity (IC₅₀, μM) Key References
Ginsenoyne E C₁₉H₂₈O₄ Terminal double bond, acetyl groups Not reported (moderate)
Ginsenoyne G C₂₁H₃₂O₅ Epoxy ring, diacetate 18.2 (A2780)
Ginsenoyne H C₂₀H₃₀O₄ Methoxy, acetyl groups 22.5 (A2780)
Ginsenoyne F C₁₈H₂₆O₃ Terminal diyne, hydroxyl 25.8 (A2780)
Acetylpanaxydol C₂₁H₃₀O₅ Acetylated panaxydol derivative 9.4 (A2780), 35.1 (SKOV3)
Panaquinquecol 4 C₁₇H₂₄O₃ Hydroxyl, no acetyl/epoxy 7.6 (A2780), 27.5 (SKOV3)
Ginsenoyne K C₁₇H₂₂O₃ Tyrosinase inhibitory activity N/A (anti-pigmentation)
Key Observations:

Functional Group Impact: Acetylation: Acetylpanaxydol (IC₅₀ = 9.4 μM) and Ginsenoyne G (IC₅₀ = 18.2 μM) show enhanced cytotoxicity compared to non-acetylated analogs, suggesting acetyl groups potentiate bioactivity . Epoxy Rings: Ginsenoyne G and P (C₂₁H₂₈O₅) contain epoxy moieties linked to increased stability and membrane interaction, critical for tumor cell targeting . Methoxy Groups: Ginsenoyne H’s methoxy substituent correlates with reduced cytotoxicity (IC₅₀ = 22.5 μM), possibly due to steric hindrance .

Chain Length and Unsaturation: Compounds with terminal diynes (e.g., Ginsenoyne F) or conjugated enediyne systems (e.g., Ginsenoyne K) exhibit divergent bioactivities. For instance, Ginsenoyne K inhibits tyrosinase, highlighting structure-dependent functional specialization .

Cytotoxic Mechanisms and Selectivity

  • Panaxytriol Derivatives : (3R,9R,10R)-Panaxytriol (IC₅₀ = 28.1 μM) and its acetylated form (3-acetyl panaxytriol) show SKOV3-specific toxicity, implying tumor cell line selectivity .
  • Panaquinquecol 4 : The most potent analog (IC₅₀ = 7.6 μM against A2780) lacks acetyl/epoxy groups but features a hydroxylated diyne system, suggesting alternative mechanisms like reactive oxygen species (ROS) induction .

Biological Activity

Ginsenoyne E is a ginsenoside derived from Panax ginseng, a plant known for its medicinal properties and rich bioactive compounds. Ginsenosides are triterpenoid saponins that contribute to the pharmacological effects of ginseng, including anti-inflammatory, antioxidant, and immunomodulatory activities. This article delves into the biological activity of Ginsenoyne E, supported by recent research findings and case studies.

1. Anti-Inflammatory Properties

Ginsenoyne E exhibits significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in mediating inflammatory responses. A study demonstrated that Ginsenoyne E reduced inflammation in murine models by modulating signaling pathways associated with inflammation, particularly the NF-κB pathway, which plays a pivotal role in the expression of various inflammatory genes .

2. Antioxidant Effects

The antioxidant activity of Ginsenoyne E has been documented through various assays measuring its ability to scavenge free radicals and reduce oxidative stress markers. In vitro studies have shown that Ginsenoyne E significantly decreases reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stress, thereby protecting cellular integrity and function .

3. Immunomodulatory Effects

Ginsenoyne E has been shown to enhance immune responses by promoting the proliferation of immune cells and increasing the production of immunoglobulins. It influences both innate and adaptive immunity, suggesting its potential as an adjunctive treatment in immunocompromised conditions .

4. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of Ginsenoyne E. It has been observed to mitigate neuroinflammation and protect neuronal cells from apoptosis induced by various neurotoxic agents. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation plays a critical role .

Case Study 1: Anti-Inflammatory Activity in Animal Models

In a controlled study involving mice with induced paw edema, administration of Ginsenoyne E resulted in a significant reduction in paw swelling compared to control groups. The study measured cytokine levels pre- and post-treatment, confirming a decrease in inflammatory mediators .

Case Study 2: Neuroprotection Against Oxidative Stress

A study investigating the effects of Ginsenoyne E on neuronal cell lines exposed to hydrogen peroxide demonstrated that treatment with Ginsenoyne E significantly reduced cell death and ROS accumulation, indicating its protective role against oxidative damage .

Table 1: Summary of Biological Activities of Ginsenoyne E

Activity TypeMechanism of ActionReferences
Anti-inflammatoryInhibition of TNF-α and IL-6 production
AntioxidantScavenging free radicals; reducing ROS levels
ImmunomodulatoryEnhancing immune cell proliferation
NeuroprotectiveReducing neuroinflammation; protecting neurons

Q & A

(Basic) What analytical methods are most effective for identifying Ginsenoyne E in complex plant matrices, and how can their parameters be optimized?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^ {13}C-NMR with deuterated solvents (e.g., CD3_3OD) to resolve structural ambiguities. Optimize relaxation delays (≥5×T1_1) and acquisition times for signal-to-noise ratios .
  • Mass Spectrometry (MS) : Employ high-resolution LC-HRMS (e.g., Q-TOF) with ESI+ mode. Calibrate using reference standards (e.g., ginsenosides) and adjust collision energy to minimize fragmentation .
  • HPLC-UV/DAD : Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and column temperatures (25–40°C) to enhance peak resolution .

(Advanced) How can factorial experimental designs be applied to investigate synergistic effects of Ginsenoyne E with co-occurring phytochemicals?

Methodological Answer:

  • Design : Use a 2k^k factorial design to test interactions between Ginsenoyne E (independent variable) and variables like pH, temperature, or co-compounds (e.g., polysaccharides). Replicate trials (n≥3) to assess main and interaction effects .
  • Data Analysis : Apply ANOVA with post-hoc Tukey tests. Calculate effect sizes (η2^2) to prioritize significant interactions. Example: Synergy in antioxidant activity may emerge only at specific concentration thresholds .

(Basic) What strategies ensure systematic literature reviews on Ginsenoyne E’s pharmacological mechanisms while minimizing bias?

Methodological Answer:

  • Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean strings (e.g., "Ginsenoyne E" AND ("anti-inflammatory" OR "apoptosis")). Exclude non-peer-reviewed sources .
  • Screening : Apply PRISMA guidelines with inclusion/exclusion criteria (e.g., in-vivo studies only, ≥5 experimental replicates). Use tools like Rayyan for blinded screening .

(Advanced) How can contradictory data on Ginsenoyne E’s in-vitro vs. in-vivo bioactivity be resolved statistically?

Methodological Answer:

  • Meta-Analysis : Pool data using random-effects models (Comprehensive Meta-Analysis software) to account for heterogeneity. Stratify by model organism (e.g., murine vs. zebrafish) and dosage .
  • Error Analysis : Quantify methodological uncertainties (e.g., LC-MS detection limits, cell viability assay variability) via Monte Carlo simulations .

(Basic) What protocols optimize the extraction of Ginsenoyne E from Panax species while minimizing degradation?

Methodological Answer:

  • Solvent Selection : Use ethanol/water (70:30 v/v) for polar compound solubility. Avoid high temperatures (>60°C) to prevent thermal degradation .
  • Validation : Compare yields via UPLC-MS with internal standards (e.g., ginsenoside Rb1). Report extraction efficiency as recovery rate (%) .

(Advanced) What computational approaches validate machine learning models predicting Ginsenoyne E’s pharmacokinetic properties?

Methodological Answer:

  • Adversarial Controls : Train models on datasets with randomized bioactivity labels to detect overfitting. Use SHAP values to interpret feature importance (e.g., logP, polar surface area) .
  • External Validation : Test predictions against in-vivo ADME datasets (e.g., PubChem BioAssay) using Matthews correlation coefficient (MCC) .

(Basic) How should researchers standardize cell-based assays to evaluate Ginsenoyne E’s cytotoxic effects?

Methodological Answer:

  • Cell Lines : Use ATCC-validated lines (e.g., HepG2 for liver toxicity) with mycoplasma testing. Normalize viability data to vehicle controls (DMSO ≤0.1%) .
  • Dose-Response : Fit IC50_{50} values via 4-parameter logistic regression (GraphPad Prism). Report Hill slopes to assess cooperativity .

(Advanced) What metabolomic workflows integrate Ginsenoyne E’s biosynthetic pathways with multi-omics datasets?

Methodological Answer:

  • Pathway Mapping : Use KEGG or PlantCyc databases aligned with RNA-seq data (e.g., differentially expressed genes in Panax tissues). Apply correlation networks (WGCNA) to identify hub metabolites .
  • Validation : Confirm pathway activity via 13C^{13}C-isotope tracing and flux balance analysis .

(Basic) What quality-control measures are critical for synthesizing Ginsenoyne E derivatives?

Methodological Answer:

  • Purity Assessment : Use HPLC-ELSD (evaporative light scattering detection) for non-chromophoric derivatives. Report purity as area-under-curve (AUC) ≥95% .
  • Structural Confirmation : Combine 2D-NMR (HSQC, HMBC) and X-ray crystallography for stereochemical assignment .

(Advanced) How can Bayesian frameworks address dose-response uncertainties in Ginsenoyne E’s neuroprotective studies?

Methodological Answer:

  • Modeling : Implement hierarchical Bayesian dose-response models (Stan or PyMC3) with weakly informative priors. Quantify posterior probabilities for EC50_{50} intervals .
  • Sensitivity Analysis : Vary input parameters (e.g., bioavailability assumptions) to assess robustness .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one
Reactant of Route 2
Reactant of Route 2
8-[(2R,3S)-3-Heptyl-2-oxiranyl]-1-octene-4,6-diyn-3-one

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